molecular formula C4H4N2O4S B13817671 2-Hydroxypyrimidinebisulfate

2-Hydroxypyrimidinebisulfate

Cat. No.: B13817671
M. Wt: 176.15 g/mol
InChI Key: FHGNDTZEFXEVQS-UHFFFAOYSA-N
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Description

Pyrimidin-2-ol sulfate is a heterocyclic aromatic compound that contains a pyrimidine ring with a hydroxyl group at the second position and a sulfate group Pyrimidine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidin-2-ol sulfate typically involves the reaction of pyrimidine derivatives with sulfuric acid or sulfate salts. One common method includes the use of pyrimidin-2-ol as a starting material, which is then treated with sulfuric acid under controlled conditions to yield pyrimidin-2-ol sulfate .

Industrial Production Methods: Industrial production of pyrimidin-2-ol sulfate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Pyrimidin-2-ol sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring .

Scientific Research Applications

Pyrimidin-2-ol sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Pyrimidine derivatives are essential components of nucleic acids and play crucial roles in genetic information storage and transfer.

    Medicine: Pyrimidin-2-ol sulfate and its derivatives have potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of pyrimidin-2-ol sulfate involves its interaction with various molecular targets and pathways. In biological systems, pyrimidine derivatives can inhibit specific enzymes or interfere with nucleic acid synthesis, leading to their therapeutic effects. For example, some pyrimidine-based drugs inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis .

Comparison with Similar Compounds

Comparison: Pyrimidin-2-ol sulfate is unique due to the presence of both a hydroxyl group and a sulfate group, which can influence its chemical reactivity and biological activity. Unlike uracil, thymine, and cytosine, which are primarily involved in genetic information storage, pyrimidin-2-ol sulfate has broader applications in synthetic chemistry and industrial processes .

Properties

Molecular Formula

C4H4N2O4S

Molecular Weight

176.15 g/mol

IUPAC Name

pyrimidin-2-yl hydrogen sulfate

InChI

InChI=1S/C4H4N2O4S/c7-11(8,9)10-4-5-2-1-3-6-4/h1-3H,(H,7,8,9)

InChI Key

FHGNDTZEFXEVQS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)OS(=O)(=O)O

Origin of Product

United States

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